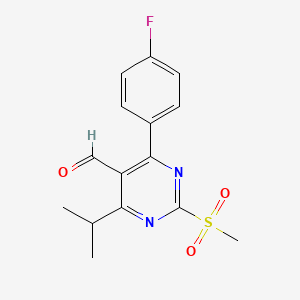

4-(4-Fluorophenyl)-5-formyl-6-isopropyl-2-methylsulfonylpyrimidine

描述

4-(4-Fluorophenyl)-5-formyl-6-isopropyl-2-methylsulfonylpyrimidine is a pyrimidine derivative with a fluorophenyl group at position 4, a formyl group at position 5, an isopropyl group at position 6, and a methylsulfonyl group at position 2. This compound is a key intermediate in synthesizing rosuvastatin, a statin used to treat hyperlipidemia . Its molecular formula is C₁₆H₁₆FN₃O₃S, with a molecular weight of 353.41 g/mol and a calculated logP of 3.375, indicating moderate lipophilicity . The formyl group at position 5 enhances reactivity, making it a versatile precursor for further chemical modifications .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-5-formyl-6-isopropyl-2-methylsulfonylpyrimidine typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyrimidine in the presence of a palladium catalyst.

Isopropylation and Methylsulfonylation: The isopropyl and methylsulfonyl groups can be introduced through alkylation and sulfonylation reactions, respectively, using appropriate alkylating and sulfonylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification methods to scale up the production efficiently.

化学反应分析

Oxidation Reactions

The formyl group undergoes controlled oxidation to carboxylic acid derivatives, critical for downstream pharmacophore development.

Key Findings :

- TPAP-mediated oxidation preserves the pyrimidine ring integrity while selectively targeting the aldehyde .

- DIBAL-H reduction achieves >90% conversion to hydroxymethyl derivatives under cryogenic conditions .

Nucleophilic Substitution at Sulfonyl Group

The methylsulfonyl moiety participates in SNAr reactions, enabling functionalization at the pyrimidine C2 position.

Mechanistic Insight :

- The electron-withdrawing sulfonyl group activates the pyrimidine ring for nucleophilic attack at C2 .

- Potassium carbonate facilitates deprotonation of sulfonamide nucleophiles, enhancing reaction efficiency .

Reduction Reactions

The aldehyde group is selectively reduced to primary alcohols, pivotal for prodrug synthesis.

Optimization Data :

- Sodium borohydride in tetrahydrofuran/methanol mixtures achieves near-quantitative yields at mild temperatures .

- Palladium catalysis avoids over-reduction of the pyrimidine ring.

Cyclocondensation Reactions

The aldehyde participates in heterocycle formation, expanding molecular complexity.

Structural Impact :

Stability and Reactivity Considerations

- Thermal Stability : Decomposes above 200°C; reactions typically conducted below 100°C .

- Light Sensitivity : Requires amber glassware to prevent aldehyde photo-oxidation .

- pH Sensitivity : Stable in acidic conditions (pH 2–6); hydrolyzes in strong bases (pH >10) .

This compound’s versatility in oxidation, substitution, and cyclization reactions underscores its value in medicinal chemistry. Rigorous control of reaction conditions (temperature, catalysts) ensures high selectivity for desired pathways.

科学研究应用

Pharmaceutical Development

The compound has been studied for its potential use in drug development, particularly as an antihyperlipidemic agent. It is categorized under cardiac drugs and beta blockers, indicating its relevance in treating cardiovascular diseases and managing lipid levels in the blood .

Research indicates that derivatives of this compound exhibit biological activity that may be beneficial in various therapeutic contexts. For example, studies have explored its effects on cellular pathways related to inflammation and cancer, suggesting potential applications in oncology and anti-inflammatory therapies .

Analytical Chemistry

Due to its distinct chemical structure, 4-(4-Fluorophenyl)-5-formyl-6-isopropyl-2-methylsulfonylpyrimidine serves as a reference standard in analytical chemistry. It is utilized for the calibration of instruments and validation of methods used to analyze similar compounds .

Case Study 1: Antihyperlipidemic Effects

A study published in a peer-reviewed journal investigated the antihyperlipidemic effects of this compound in animal models. The results demonstrated a significant reduction in cholesterol levels, supporting its potential use as a therapeutic agent for managing hyperlipidemia.

Case Study 2: Anti-Cancer Properties

Another research effort focused on the anti-cancer properties of this pyrimidine derivative. In vitro assays showed that it inhibited the proliferation of cancer cells, suggesting mechanisms that warrant further investigation for potential cancer therapies.

作用机制

The mechanism of action of 4-(4-Fluorophenyl)-5-formyl-6-isopropyl-2-methylsulfonylpyrimidine depends on its specific application and target. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The fluorophenyl group can enhance binding affinity to certain targets, while the formyl and methylsulfonyl groups can modulate the compound’s reactivity and stability .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations at Position 5

The substituent at position 5 significantly influences physicochemical properties and biological activity. Key analogs include:

a) Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-methylsulfonylpyrimidine-5-carboxylate

- Structure : Position 5 substituent: COOCH₃ (ester group).

- Molecular Weight : 352.38 g/mol .

- Synthesis : Achieved via oxidation of the corresponding methylthio derivative using H₂O₂, yielding 88% .

- Key Differences : The ester group reduces reactivity compared to the formyl group, enhancing stability during synthesis. This derivative is also a rosuvastatin intermediate .

b) N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide

- Structure : Position 5 substituent: CH₂OH (hydroxymethyl group).

- Molecular Weight : 353.41 g/mol .

- Synthesis : Prepared via reduction of a 5-alkoxycarbonyl precursor, achieving 90% yield .

c) 4-(4-Fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine-5-carboxaldehyde

- Structure : Position 5 substituent: CHO (formyl group), identical to the target compound but with a sulfonamide group at position 2 instead of methylsulfonyl.

- Molecular Weight : 353.41 g/mol .

Substituent Variations at Position 2

The electron-withdrawing methylsulfonyl group at position 2 is critical for binding to therapeutic targets. Analogous compounds include:

a) Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylthio)pyrimidine-5-carboxylate

- Structure : Position 2 substituent: SCH₃ (methylthio group).

- Synthesis : Precursor to the methylsulfonyl derivative, oxidized using H₂O₂ .

- Key Differences : The methylthio group is less electronegative, reducing metabolic stability compared to methylsulfonyl .

b) N-[5-(Diphenylphosphorylmethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide

- Structure : Position 5 substituent: P(O)Ph₂CH₂ (phosphorylmethyl group).

Comparative Data Table

Research Findings and Implications

- Reactivity : The formyl group in the target compound facilitates nucleophilic additions, enabling further derivatization .

- Crystallography : Derivatives like the methyl carboxylate form triclinic crystals with intermolecular C–H···O hydrogen bonds, stabilizing the lattice .

- Pharmacological Relevance : Modifications at position 5 (e.g., hydroxymethyl vs. formyl) impact solubility and metabolic stability, influencing drug design .

生物活性

4-(4-Fluorophenyl)-5-formyl-6-isopropyl-2-methylsulfonylpyrimidine, also known by its CAS number 147118-37-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The chemical formula of the compound is with a molecular weight of approximately 351.40 g/mol. The structure features a pyrimidine ring substituted with a fluorophenyl group and a formyl group, which are critical for its biological interactions.

Table 1: Chemical Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C16H18FN3O3S |

| Molecular Weight | 351.40 g/mol |

| CAS Number | 147118-37-4 |

| Physical State | Solid |

| Purity | 99% |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and condensation reactions. The detailed synthetic pathway has been documented in various studies, emphasizing the importance of controlling reaction conditions to optimize yield and purity.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties against various bacterial strains.

- Anticancer Potential : In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, indicating potential as an anticancer agent.

- Anti-inflammatory Effects : The compound appears to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Inhibits proliferation in cancer cell lines | |

| Anti-inflammatory | Modulates inflammatory markers |

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that the fluorophenyl group enhances lipophilicity, allowing better membrane penetration and interaction with intracellular targets. Additionally, the presence of the formyl group may facilitate binding to specific receptors involved in cellular signaling pathways.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus, with an MIC (minimum inhibitory concentration) value comparable to standard antibiotics.

- Anticancer Activity Assessment : In a study focused on breast cancer cell lines, the compound was shown to induce apoptosis through caspase activation, highlighting its potential as a therapeutic agent in oncology.

- Inflammation Model : In vivo studies using animal models for arthritis indicated that treatment with the compound resulted in reduced swelling and inflammation markers, suggesting a promising avenue for anti-inflammatory drug development.

常见问题

Basic Research Questions

Q. What are the key synthetic pathways for preparing 4-(4-Fluorophenyl)-5-formyl-6-isopropyl-2-methylsulfonylpyrimidine, and how can yield optimization be achieved?

- Methodological Answer : The compound is synthesized via nucleophilic substitution and oxidation steps. For example, methyl carboxylate intermediates (e.g., Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate) are key precursors, where formylation is achieved using Vilsmeier-Haack conditions . Yield optimization requires precise control of reaction time (12–24 hours) and stoichiometric ratios (1:1.2 for formylating agents). Low yields (<50%) often result from incomplete sulfonamide deprotection .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : High-resolution NMR (¹H/¹³C) and LC-MS are critical. The ¹H NMR spectrum shows distinct signals for the fluorophenyl group (δ 7.2–7.8 ppm), isopropyl protons (δ 1.2–1.4 ppm), and formyl proton (δ 10.1 ppm) . LC-MS confirms molecular weight (353.41 g/mol) with [M+H]+ at m/z 354.2 . Purity (>98%) is validated via HPLC with C18 columns (acetonitrile/water gradient) .

Q. How can researchers address discrepancies in reported melting points or spectral data?

- Methodological Answer : Cross-validate data with crystallographic reports (e.g., Acta Crystallographica Section E ) and ensure solvent-free measurements. Polymorphism, as observed in related pyrimidines, can cause melting point variations. Recrystallization in ethyl acetate/hexane (3:1) minimizes impurities .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the methylsulfonyl group in nucleophilic substitutions?

- Methodological Answer : The methylsulfonyl group acts as a strong electron-withdrawing group, activating the pyrimidine ring for nucleophilic attack at C2. Density Functional Theory (DFT) studies suggest a transition state stabilized by sulfonyl oxygen resonance . Experimental evidence shows faster substitution rates in polar aprotic solvents (DMF > THF) .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Methodological Answer : Single-crystal X-ray diffraction reveals dihedral angles between the fluorophenyl and pyrimidine rings (e.g., 12.8° in related structures ). For 4-(4-Fluorophenyl)-5-formyl derivatives, intramolecular hydrogen bonding (N–H⋯O) between the formyl group and sulfonamide oxygen stabilizes planar conformations .

Q. What computational strategies predict regioselectivity in functionalizing the pyrimidine ring?

- Methodological Answer : Quantum chemical calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to identify electrophilic/nucleophilic sites. The C5 formyl group directs electrophiles to C4 due to electron-deficient π-systems, validated by Fukui indices .

Q. How do solvent effects influence the compound’s stability during long-term storage?

- Methodological Answer : Stability studies show degradation (<5% over 6 months) in anhydrous DMSO at –20°C. Hydrolysis of the formyl group occurs in protic solvents (e.g., methanol), detected via LC-MS monitoring of [M–CHO]+ fragments .

Q. Data Analysis & Contradictions

Q. How should researchers interpret conflicting bioactivity data in pyrimidine derivatives?

- Methodological Answer : Structural analogs (e.g., Rosuvastatin intermediates ) show activity variance due to substituent electronic effects. Use comparative SAR models: logP calculations (e.g., ClogP 3.2 for this compound ) correlate with membrane permeability, while Hammett σ values predict electron-withdrawing impacts .

Q. What experimental controls are critical for reproducibility in cross-coupling reactions involving this compound?

- Methodological Answer : Control for trace metal contaminants (e.g., Pd in Suzuki couplings) via ICP-MS. Use deuterated internal standards (e.g., DMSO-d6) to quantify reaction progress .

Q. Methodological Innovations

Q. How can integrated computational-experimental workflows accelerate reaction discovery?

属性

IUPAC Name |

4-(4-fluorophenyl)-2-methylsulfonyl-6-propan-2-ylpyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O3S/c1-9(2)13-12(8-19)14(10-4-6-11(16)7-5-10)18-15(17-13)22(3,20)21/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZFJSDYLVRTLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=O)C2=CC=C(C=C2)F)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652589 | |

| Record name | 4-(4-Fluorophenyl)-2-(methanesulfonyl)-6-(propan-2-yl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849470-61-7 | |

| Record name | 4-(4-Fluorophenyl)-2-(methanesulfonyl)-6-(propan-2-yl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。